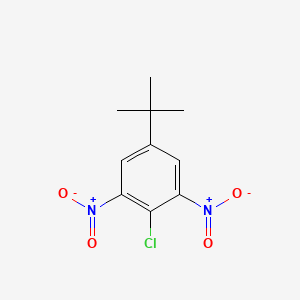

4-tert-Butyl-2,6-dinitrochlorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-chloro-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c1-10(2,3)6-4-7(12(14)15)9(11)8(5-6)13(16)17/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFMLDNFLXIDSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176658 | |

| Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2213-81-2 | |

| Record name | 2-Chloro-5-(1,1-dimethylethyl)-1,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-2,6-dinitrochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-2,6-dinitrochlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYL-2,6-DINITROCHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE3CA59X6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of 4-tert-Butyl-2,6-dinitrochlorobenzene?

An In-depth Technical Guide to 4-tert-Butyl-2,6-dinitrochlorobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 2213-81-2), a substituted aromatic compound of interest in synthetic chemistry. We will explore its core physical and chemical properties, predictable spectroscopic signatures, and key reactivity patterns. This guide is intended for researchers, chemists, and drug development professionals who may utilize this compound as a building block or intermediate. The content synthesizes data from established chemical databases with foundational principles of organic chemistry to offer practical, field-proven insights.

Core Chemical Identity and Structural Framework

This compound is an aromatic compound characterized by a benzene ring substituted with a chlorine atom, two nitro groups, and a tert-butyl group. The strategic placement of the two powerful electron-withdrawing nitro groups ortho and para to the chlorine atom profoundly influences the molecule's reactivity, making it a valuable intermediate.

-

IUPAC Name: 5-tert-Butyl-2-chloro-1,3-dinitrobenzene[1]

-

Synonyms: 2-Chloro-5-(1,1-dimethylethyl)-1,3-dinitrobenzene, 2,6-Dinitro-4-tert-butylchlorobenzene[2][3]

The structural arrangement is paramount to its chemical behavior, as depicted below.

Caption: Structure of this compound.

Physical Properties

The physical characteristics of a compound are critical for determining appropriate handling, storage, and application conditions. The data for this compound are summarized below. Analogy with related compounds like 2,4-dinitrochlorobenzene suggests it is a yellow crystalline solid at room temperature.[5][6]

| Property | Value | Source |

| Melting Point | 116-117 °C | [2] |

| Boiling Point | 317.7 °C at 760 mmHg | [2] |

| Density | 1.348 g/cm³ | [2] |

| Vapor Pressure | 0.000706 mmHg at 25 °C | [2] |

| Refractive Index | 1.566 | [2] |

| XLogP3 | 4.50 | [2] |

Solubility Insights: While specific solubility data is sparse, the structure provides clues. The high XLogP3 value indicates significant lipophilicity, driven by the large tert-butyl group and the aromatic ring.[2] Therefore, high solubility in nonpolar organic solvents like toluene, dichloromethane, and ethers is expected. Conversely, its polarity is increased by the two nitro groups, suggesting some solubility in polar organic solvents. Similar to other dinitrochlorobenzenes, it is expected to be insoluble in water.[5][7]

Chemical Properties and Reactivity Profile

The chemistry of this compound is dominated by the high reactivity of its chlorine substituent towards nucleophiles.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr) The defining chemical characteristic of this molecule is its susceptibility to Nucleophilic Aromatic Substitution (SₙAr). This is a direct consequence of the molecular architecture. The two nitro (-NO₂) groups are powerful electron-withdrawing groups. Their positions ortho and para to the chlorine atom strongly stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. This stabilization significantly lowers the activation energy for the reaction, making the chlorine atom an excellent leaving group.[6]

This high reactivity makes the compound an excellent electrophilic precursor for synthesizing a wide array of derivatives by introducing various nucleophiles (e.g., amines, alkoxides, thiolates).

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).

Stability and Incompatibilities: Under standard laboratory conditions, the compound is stable. However, it is combustible. It should be stored away from incompatible materials, which, based on related structures, include strong oxidizing agents and strong bases like ammonia.[5]

Spectroscopic Characterization: A Predictive Guide

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

~1.3-1.5 ppm: A sharp, prominent singlet integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

~8.0-8.5 ppm: Two singlets in the aromatic region, each integrating to 1H. These correspond to the two protons on the benzene ring at positions 3 and 5. Their exact chemical shift will be downfield due to the deshielding effect of the adjacent nitro groups.

-

-

¹³C NMR: The carbon NMR spectrum should display 6 distinct signals due to the molecule's plane of symmetry.

-

~30-35 ppm: Two signals for the tert-butyl group (one for the quaternary carbon and one for the three equivalent methyl carbons).

-

~120-150 ppm: Four signals in the aromatic region, corresponding to the six carbons of the benzene ring. The carbons bearing the nitro groups will be significantly deshielded.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the characteristic vibrations of the nitro groups.

-

~1520-1560 cm⁻¹ & ~1340-1370 cm⁻¹: Two very strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups.

-

~2900-3000 cm⁻¹: C-H stretching vibrations from the tert-butyl group.

-

~1600 cm⁻¹ & ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~700-850 cm⁻¹: A C-Cl stretching band.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the following would be expected:

-

Molecular Ion (M⁺): A peak at m/z 258, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

Major Fragments: A prominent peak at m/z 243, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for tert-butyl groups. Other fragments may arise from the loss of nitro groups (-NO₂).

-

Key Experimental Protocols

Protocol 1: Purification via Recrystallization

This protocol describes a standard method for purifying the solid compound, a critical step to ensure the validity of subsequent experiments. The choice of solvent is based on the principle of high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. An ethanol/water system is a common starting point for moderately polar compounds.

Methodology:

-

Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimum amount of hot ethanol.

-

Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add hot ethanol portion-wise while heating on a hot plate until the solid is fully dissolved. Avoid excessive solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: To the hot solution, add water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

-

Drying: Dry the crystals in a vacuum oven.

-

Validation: Determine the melting point of the purified crystals. A sharp melting point at or near 116-117 °C indicates high purity.

Protocol 2: Workflow for Monitoring an SₙAr Reaction by TLC

This workflow outlines the use of Thin-Layer Chromatography (TLC) to monitor the progress of a reaction where this compound is treated with a nucleophile (e.g., aniline). This is a self-validating system as it directly visualizes the consumption of starting material and the formation of the product.

Caption: Workflow for monitoring reaction progress using TLC.

Safety and Handling Precautions

Regulatory databases like the ECHA C&L Inventory report that this compound does not meet the criteria for GHS hazard classification based on current notifications.[1][2]

However, this must be treated with extreme caution. Structurally similar compounds, such as 2,4-dinitrochlorobenzene, are known to be highly toxic and hazardous. They are classified as fatal in contact with skin, harmful if swallowed, and can cause severe skin irritation, eye damage, and allergic skin reactions.[8][9]

Expert Recommendation: Given the significant hazards associated with the dinitrochlorobenzene chemical class, it is imperative to handle this compound with the highest degree of care, assuming it possesses similar toxicity.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (consider double-gloving), a lab coat, and chemical safety goggles.

-

Handling: Avoid creating dust. Do not allow the material to come into contact with skin, eyes, or clothing.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

This compound, Drugfuture. [Link]

-

This compound | C10H11ClN2O4 | CID 75176, PubChem, National Center for Biotechnology Information. [Link]

-

This compound, Global Substance Registration System (GSRS). [Link]

-

SAFETY DATA SHEET - 1-Chloro-2,4-dinitrobenzene, Thermo Fisher Scientific. [Link]

-

2,4-Dinitrochlorobenzene, Wikipedia. [Link]

-

1-chloro-2,4-dinitrobenzene, Chemical Logic. [Link]

- Dinitrochlorobenzene synthesis method and microreactor, Google P

-

Preparation of 1-Chloro-2,4 - Dinitrobenzene, Scribd. [Link]

Sources

- 1. This compound | C10H11ClN2O4 | CID 75176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2,4-Dinitrochlorobenzene CAS#: 97-00-7 [m.chemicalbook.com]

- 6. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 7. 2,4-dinitrochlorobenzene [chemister.ru]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Introduction: The Utility of a Doubly Activated Aromatic Intermediate

An In-depth Technical Guide to the Synthesis and Purification of 4-tert-Butyl-2,6-dinitrochlorobenzene

This compound is a highly functionalized aromatic compound of significant interest in organic synthesis. Its structure, featuring a chlorine atom activated by two flanking, electron-withdrawing nitro groups, renders it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The bulky tert-butyl group provides steric influence and enhances solubility in organic media. This guide offers a comprehensive, field-proven methodology for the synthesis of this valuable intermediate via the dinitration of 4-tert-butylchlorobenzene, followed by a robust purification protocol. The causality behind each experimental choice is detailed to provide researchers with a deep, actionable understanding of the process.

Part 1: Synthesis via Electrophilic Aromatic Substitution

The synthesis hinges on the principle of electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The benzene ring of the starting material, 4-tert-butylchlorobenzene, is sequentially attacked by a potent electrophile, the nitronium ion (NO₂⁺), to yield the desired dinitro product.

The Core Mechanism: Generation and Attack of the Nitronium Ion

The nitronium ion is generated in situ through the reaction of concentrated nitric acid with concentrated sulfuric acid.[1][2][3][4][5] Sulfuric acid, the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺ ion.

The directing effects of the substituents on the starting material are critical. Both the tert-butyl group and the chlorine atom are ortho-, para- directors.[6][7] However, the bulky tert-butyl group sterically hinders the ortho positions, while the chlorine atom is a deactivating group.[7] The reaction conditions are tailored to overcome the deactivation by the chlorine and the first nitro group to achieve dinitration, yielding the 2,6-dinitro isomer as the major product.

Synthesis Workflow

The overall process involves the controlled addition of the substrate to a pre-chilled nitrating acid mixture, followed by a carefully managed temperature ramp to ensure complete reaction, and finally, quenching and isolation of the crude product.

Caption: Workflow for the synthesis of crude this compound.

Detailed Experimental Protocol: Dinitration

This protocol is adapted from established industrial methods, prioritizing safety and yield.[6]

Table 1: Reactants and Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Concentration | Sp. Gr. / Density | Amount (mol) | Volume/Mass |

| 4-tert-Butylchlorobenzene | C₁₀H₁₃Cl | 168.66 | ≥98% | 1.01 g/mL | 0.10 | 16.9 g |

| Nitric Acid | HNO₃ | 63.01 | 90% | ~1.49 | ~0.33 | 18.5 mL |

| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | 1.84 | ~0.67 | 36.4 mL |

Procedure:

-

Prepare Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 36.4 mL of concentrated sulfuric acid. While stirring, slowly add 18.5 mL of 90% nitric acid. Maintain the temperature of the mixture below 20°C during this addition.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled to 15-20°C, begin the dropwise addition of 16.9 g (0.10 mole) of 4-tert-butylchlorobenzene over 10-15 minutes. The reaction is exothermic; maintain the temperature at approximately 30°C by adjusting the addition rate and cooling.[6]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 30°C until the initial exotherm subsides. Then, slowly raise the temperature to 60-65°C and hold it at this level for 2 hours to ensure the completion of the dinitration.[6]

-

Product Isolation (Quenching): Carefully pour the warm reaction mixture over a large volume of crushed ice (e.g., 500 g) with stirring. A yellow solid will precipitate.

-

Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper. This removes residual mixed acid.

-

Drying: Press the solid as dry as possible on the funnel and then air-dry or dry in a desiccator.

Causality and Critical Control Points

-

Acid Concentration: The use of highly concentrated (90%) nitric acid and 98% sulfuric acid is crucial.[6] The sulfuric acid acts as a catalyst by generating the NO₂⁺ electrophile and as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit the nitration.[1][3]

-

Temperature Management: Initial low temperatures (15-30°C) are vital to control the highly exothermic nature of the reaction, preventing runaway conditions and minimizing the formation of by-products.[6] The subsequent heating phase (60-65°C) provides the necessary activation energy to introduce the second nitro group onto the deactivated mononitrated intermediate ring.[3]

-

Order of Addition: Adding the organic substrate to the mixed acid ensures that the electrophile is always in excess, which favors the desired dinitration over mono-nitration.[6]

Part 2: Purification

The isolated crude product requires purification to remove unreacted starting material, mononitrated intermediates, and other potential isomers. Recrystallization is the most effective and common laboratory technique for this purpose.

Principle of Recrystallization

Recrystallization leverages differences in solubility. An ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will have poor solubility for the target compound at low temperatures, while the impurities remain dissolved.[8] Upon cooling, the pure target compound crystallizes, leaving the impurities behind in the solvent.

Purification Workflow: Recrystallization

Caption: Step-by-step workflow for the purification by recrystallization.

Detailed Recrystallization Protocol

Based on reported procedures, hexane is an effective solvent for this compound.

-

Solvent Selection: Place the crude, dry solid into an Erlenmeyer flask.

-

Dissolution: Add a small volume of hexane and heat the mixture to reflux with stirring. Continue to add hexane in small portions until all the solid has just dissolved. Using the minimum amount of hot solvent is key to maximizing yield.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

-

Isolation: Collect the purified crystals, which should appear as light yellow needles, by vacuum filtration.

-

Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any remaining mother liquor. Allow the crystals to dry completely. The expected melting point of the pure product is 114-116°C.

Part 3: Purity Assessment and Characterization

Validating the purity and identity of the final product is a critical step. A combination of techniques should be employed.

Table 2: Analytical Techniques for Product Validation

| Technique | Purpose | Expected Result |

| Melting Point Analysis | Assess purity. | A sharp melting range of 114-116°C. Impurities typically broaden and depress the melting range. |

| HPLC (High-Performance Liquid Chromatography) | Quantify purity and detect impurities. | A major peak corresponding to the product with minimal peaks for impurities. Reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water) is a common starting point.[9][10] |

| TLC (Thin-Layer Chromatography) | Qualitatively monitor reaction progress and purification efficiency. | A single spot for the purified product with a distinct Rf value compared to the starting material and crude mixture. |

| NMR Spectroscopy (¹H, ¹³C) | Confirm chemical structure. | The ¹H NMR spectrum should show characteristic signals for the tert-butyl protons and the two aromatic protons. The ¹³C NMR will confirm the number of unique carbon environments. |

| IR Spectroscopy | Identify functional groups. | Strong absorption bands characteristic of the C-NO₂ groups (approx. 1530 and 1350 cm⁻¹) and C-Cl bond. |

| DSC (Differential Scanning Calorimetry) | Determine absolute purity. | Provides a highly accurate determination of purity based on the melting point depression phenomenon.[11] |

Part 4: Safety, Handling, and Waste Management

Trustworthiness in chemical synthesis is rooted in a profound respect for safety. Aromatic nitro compounds are toxic, and the nitration process carries significant inherent risks.

-

Reagent Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[12] The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[12]

-

Product Hazards: this compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. Aromatic nitro compounds, in general, can cause methemoglobinemia, characterized by cyanosis (blue discoloration of the blood).

-

Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood.[12] An emergency shower and eyewash station must be readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a chemical-resistant lab coat at all times.[12][13]

-

Waste Disposal: The spent acid mixture is highly corrosive and contains organic residues. It must be neutralized cautiously (e.g., by slow addition to a stirred solution of sodium carbonate or bicarbonate in a large container with cooling) before disposal according to institutional and environmental regulations.[14] Avoid releasing nitrated aromatic compounds into the environment as they can be persistent pollutants.[14]

Conclusion

The synthesis and purification of this compound is a well-established but demanding procedure that requires precision and a commitment to safety. By understanding the underlying electrophilic substitution mechanism, carefully controlling critical parameters like temperature and reagent concentration, and employing systematic purification techniques such as recrystallization, researchers can reliably produce this valuable synthetic intermediate in high purity. The protocols and insights provided in this guide serve as a robust framework for its successful preparation in a research and development setting.

References

-

International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

Chemius. nitro razredčilo. [Link]

-

PrepChem. Synthesis of 2,6-dinitro-4-t-butylchlorobenzene. [Link]

-

Unacademy. Notes on Environmental Concerns of Nitration. [Link]

-

YouTube. (2024, June 6). Nitration reaction safety. [Link]

- Google Patents.

-

ResearchGate. Melt crystallization of 2,4-dinitrochlorobenzene: Purification and process parameters evaluation | Request PDF. [Link]

-

SciSpace. A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. [Link]

-

Wikipedia. 2,4-Dinitrochlorobenzene. [Link]

-

ResearchGate. Purification of 2,4-Dinitrochlorobenzene using Layer Melt Crystallization: Model and Experiment | Request PDF. [Link]

-

PubChem. This compound. [Link]

-

YouTube. (2020, January 10). Recrystallization. [Link]

-

Journal of Organic Chemistry. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Scribd. LAB QO 4 - Nitration of Chlorobenzene. [Link]

-

Chemistry Steps. Nitration of Benzene. [Link]

-

YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Link]

-

Chemguide. the nitration of benzene - electrophilic substitution. [Link]

-

Study.com. Chlorobenzene Properties, Uses & Nitration. [Link]

-

Organic Syntheses. 2,4-dinitroiodobenzene. [Link]

-

Organic Syntheses. 2,6-dinitroaniline. [Link]

- Google Patents.

-

TA Instruments. Purity Determination and DSC Tzero Technology. [Link]

-

Chinese Journal of Energetic Materials. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. [Link]

- Google Patents. Method for continuously preparing dinitrochlorobenzene - CN102070457A.

-

Organic Syntheses. 1-chloro-2,6-dinitrobenzene. [Link]

-

ResearchGate. Polarographic behavior of 2,4-dinitrochlorobenzene and products of its reduction. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scribd.com [scribd.com]

- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. US3927127A - Nitration process - Google Patents [patents.google.com]

- 7. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scispace.com [scispace.com]

- 10. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]

- 11. tainstruments.com [tainstruments.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Mobile [my.chemius.net]

- 14. Notes on Environmental Concerns of Nitration [unacademy.com]

Navigating the Risks: A Technical Guide to the Safe Handling of 4-tert-Butyl-2,6-dinitrochlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

4-tert-Butyl-2,6-dinitrochlorobenzene (CAS No. 2213-81-2) is a nitroaromatic compound whose specific toxicological and safety data are not extensively documented.[1][2] However, its structural similarity to other dinitrochlorobenzenes and nitroaromatic compounds necessitates a cautious and well-informed approach to its handling. This guide provides a comprehensive overview of the potential hazards, based on data from analogous compounds, and outlines detailed procedures for its safe use in a laboratory setting. The core principle of this document is to treat this compound with the high degree of caution afforded to hazardous substances, ensuring the safety of all personnel.

Section 1: Chemical and Physical Properties

A thorough understanding of a compound's physical properties is foundational to its safe handling. Key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂O₄ | PubChem[1] |

| Molecular Weight | 258.66 g/mol | PubChem[1] |

| Appearance | Solid (assumed) | General chemical knowledge |

| Melting Point | 116-117 °C | ECHEMI[2] |

| Density | 1.348 g/cm³ | ECHEMI[2] |

Section 2: Hazard Identification and GHS Classification (by Analogy)

While some sources indicate that this compound does not meet GHS hazard criteria, this is inconsistent with the known hazards of the broader class of nitroaromatic compounds.[1][2] Therefore, for the purpose of ensuring personnel safety, this guide will operate under the assumption that it poses hazards similar to related compounds such as 1-chloro-2,4-dinitrobenzene and other nitroaromatics.[3][4][5][6][7][8][9][10][11][12][13]

Anticipated Hazards:

-

Acute Toxicity: Likely to be harmful or fatal if swallowed, in contact with skin, or if inhaled.[9][11][12][13]

-

Skin Corrosion/Irritation: May cause skin irritation and potentially an allergic skin reaction.[12][13]

-

Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[13]

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[5][10][11] Nitroaromatic compounds are known to affect the blood's ability to carry oxygen, leading to methemoglobinemia.[5][10]

-

Aquatic Toxicity: Expected to be very toxic to aquatic life with long-lasting effects.[8][13]

Section 3: The Hierarchy of Controls for Safe Handling

A multi-layered approach to safety is essential when working with potentially hazardous compounds. The hierarchy of controls provides a systematic framework for minimizing risk.

Caption: Hierarchy of controls for managing exposure risks.

Section 4: Standard Operating Procedures

Adherence to well-defined protocols is critical for mitigating the risks associated with this compound.

Engineering Controls

Your primary line of defense is to handle the compound within a controlled environment.

-

Fume Hood: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9][14]

-

Ventilation: Ensure good general laboratory ventilation to supplement the local exhaust of the fume hood.[3]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Do not handle this compound without the following:

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[4][8][14]

-

Skin Protection: A lab coat is mandatory. Use chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[4][14] Immediately remove and dispose of contaminated gloves.

-

Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][14]

Administrative Controls & Safe Work Practices

-

Designated Area: Designate a specific area within the laboratory for handling this compound.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][10] Do not eat, drink, or smoke in the laboratory.[6][10]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][6][7] It should be stored in a locked cabinet or room accessible only to authorized personnel.[6]

-

Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[6][8]

Section 5: Experimental Protocols

The following are step-by-step methodologies for common laboratory procedures involving this compound.

Weighing the Solid Compound

-

Don personal protective equipment as outlined in Section 4.2.

-

Perform all weighing operations within a chemical fume hood.

-

Use a tared, sealed container to minimize the generation of dust.

-

Carefully transfer the desired amount of the compound using a clean spatula.

-

Clean any spills immediately using appropriate procedures (see Section 6).

-

Securely close the primary container and return it to its designated storage location.

Preparation of a Stock Solution

-

Following the weighing protocol, add the solvent to the container with the pre-weighed compound while still inside the fume hood.

-

Ensure the container is sealed before agitating to dissolve the compound.

-

If sonication or heating is required, perform these actions within the fume hood.

-

Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Section 6: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

Caption: Workflow for responding to emergencies.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4][14][15]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][14] Seek medical attention if irritation persists.[14]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.[6][7][8]

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

Conclusion

While specific safety data for this compound is limited, a proactive and cautious approach based on the known hazards of analogous nitroaromatic compounds is essential. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safe handling protocols, researchers can effectively mitigate the risks associated with this compound. The information and procedures outlined in this guide are intended to foster a culture of safety and to ensure that all work with this compound is conducted with the utmost care and respect for its potential hazards.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Safety Data Sheet. Nitroaromatics and Isophorone Standard. (2019-03-29).

- Santa Cruz Biotechnology.

- International Labour Organization. Nitrocompounds, Aromatic.

- ChemicalBook.

- Benchchem. Safety precautions and handling of 2-Hydroxy-6-nitrobenzamide in the lab.

- Material Safety Data Sheet - 1-chloro-2,4-dinitrobenzene 99% ar.

- Sigma-Aldrich.

- Fisher Scientific.

- Carl ROTH.

- ECHEMI.

- New Jersey Department of Health. Nitrobenzene - Hazard Summary.

- Sigma-Aldrich.

- TCI Chemicals.

- Thermo Fisher Scientific.

- GSRS. This compound.

- Fisher Scientific.

-

PubChem. 4-tert-Butyl-2,6-dinitrophenol. National Center for Biotechnology Information. [Link]

- ChemicalBook. 4-tert-Butyl-2,6-dinitrophenol. (2023-04-23).

Sources

- 1. This compound | C10H11ClN2O4 | CID 75176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. agilent.com [agilent.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. nj.gov [nj.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biochemical Mechanism of Action of 4-tert-Butyl-2,6-dinitrochlorobenzene

This guide provides a detailed examination of the biochemical mechanisms through which 4-tert-Butyl-2,6-dinitrochlorobenzene exerts its effects in biological systems. Designed for researchers, scientists, and drug development professionals, this document synthesizes core biochemical principles with practical experimental insights to offer a comprehensive understanding of this compound's multifaceted interactions at the cellular and molecular level.

Introduction and Physicochemical Context

This compound is a derivative of dinitrochlorobenzene, a class of compounds recognized for their high reactivity and significant biological effects. The chemical structure, featuring a benzene ring substituted with two electron-withdrawing nitro groups and a labile chlorine atom, is central to its mechanism of action.[1][2][3][4] The bulky tert-butyl group further influences its lipophilicity and steric interactions with biological targets. This guide will dissect its three primary mechanisms: potent interaction with the glutathione detoxification system, disruption of mitochondrial bioenergetics, and the resulting induction of cytotoxicity.

Primary Mechanism I: Substrate for Glutathione S-Transferases and Depletion of Cellular Glutathione

A principal and well-characterized mechanism of dinitrochlorobenzene compounds is their interaction with the Glutathione S-Transferase (GST) enzyme superfamily.

The Role of Glutathione S-Transferases (GSTs)

GSTs are critical Phase II detoxification enzymes that protect cells from xenobiotics and oxidative stress.[5] They catalyze the nucleophilic attack of the thiol group of reduced glutathione (GSH) on the electrophilic center of a wide range of toxic compounds, rendering them more water-soluble and facilitating their excretion from the cell.[6]

Catalytic Conjugation and Its Consequences

This compound, much like the canonical GST substrate 1-chloro-2,4-dinitrobenzene (CDNB), serves as an excellent substrate for most GST isozymes.[5] The electron-withdrawing nitro groups render the carbon atom bonded to the chlorine highly electrophilic and susceptible to nucleophilic substitution by the thiolate anion of GSH.[3][6]

This enzymatic conjugation has two immediate and critical consequences for the cell:

-

Rapid Depletion of Reduced Glutathione (GSH): The reaction consumes the cell's primary non-enzymatic antioxidant, GSH. A significant reduction in the intracellular GSH pool compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[7]

-

Activation of Stress Response Pathways: The depletion of GSH and the presence of an electrophilic challenge can trigger the activation of the Nrf2 signaling pathway, the master regulator of the antioxidant response, in an attempt to restore homeostasis.[7]

Primary Mechanism III: Induction of Cytotoxicity

The combination of severe oxidative stress (from GSH depletion) and profound energetic collapse (from uncoupling) inevitably leads to cellular toxicity and death.

Synergistic Toxicity

The dual mechanisms of this compound are synergistically cytotoxic. The cell is simultaneously deprived of its primary antioxidant defense and its main energy supply, creating an unrecoverable state of stress that can trigger apoptotic or necrotic cell death pathways. The cytotoxicity of related phenol compounds has been shown to be dependent on radical reactions, underscoring the importance of the oxidative stress component. [8]

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of a cytosolic enzyme into the culture medium, a hallmark of compromised cell membrane integrity and cell death.

Objective: To quantify cytotoxicity by measuring LDH release from treated cells.

Principle: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytosol of all cells. When the plasma membrane is damaged, LDH is released into the surrounding culture medium. The amount of LDH in the medium can be quantified by measuring its enzymatic activity, which is directly proportional to the number of lysed cells. [9] Materials:

-

Opaque-walled 96-well plates (for fluorescence/luminescence-based kits).

-

Cells in culture medium.

-

Test compound (this compound).

-

Vehicle control (e.g., DMSO).

-

Lysis Buffer (to create a "Maximum LDH Release" control).

-

Commercially available LDH assay kit (containing substrate, cofactor, and diaphorase).

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound, vehicle control, or no treatment.

-

Establish Controls:

-

No-Cell Control: Wells with medium only (background).

-

Vehicle Control: Cells treated with the same concentration of vehicle used for the compound.

-

Maximum LDH Release Control: Add Lysis Buffer to a set of untreated wells 1 hour before the assay endpoint.

-

-

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48 hours).

-

Assay Measurement:

-

Carefully transfer a specific volume (e.g., 50 µL) of supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature for 20-30 minutes, protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

-

Calculation:

-

Subtract the background reading (No-Cell Control) from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [ (Sample Value - Vehicle Control Value) / (Max LDH Release Value - Vehicle Control Value) ] × 100

-

-

Summary of Biochemical Effects and Data Presentation

The integrated actions of this compound result in a predictable and measurable cascade of cellular events. The following table summarizes the expected outcomes from the experimental approaches described.

| Biochemical Parameter | Expected Effect of this compound | Rationale | Relevant Experimental Assay |

| GST Activity | Apparent substrate; may show inhibition at high concentrations | Serves as an electrophilic substrate for GST-catalyzed conjugation with GSH. | Spectrophotometric GST Activity Assay |

| Intracellular GSH Levels | Significant Decrease | Consumption during the GST-catalyzed conjugation reaction. | GSH/GSSG-Glo™ Assay or HPLC-based methods |

| Mitochondrial Respiration (Oxygen Consumption Rate) | Increase | Uncoupling of the ETC leads to maximal respiration to maintain the proton gradient. | Seahorse XF Analyzer (OCR measurement) |

| ATP Production | Significant Decrease | Dissipation of the proton-motive force prevents ATP synthase from functioning. | Luminescence-based ATP Assay |

| Cell Membrane Integrity | Decrease (LDH Release Increase) | Cellular collapse due to energy depletion and oxidative stress leads to necrosis. | LDH Release Assay |

| Cell Viability | Significant Decrease | Combined effects of oxidative and energetic stress lead to cell death. | MTT, Calcein AM/EthD-1, or RealTime-Glo™ Assays |

Conclusion

The mechanism of action of this compound is a compelling example of multi-target toxicity driven by its distinct chemical features. It acts primarily as a high-affinity substrate for Glutathione S-Transferases, leading to the catastrophic depletion of cellular glutathione and inducing severe oxidative stress. Concurrently, its dinitrophenol-like structure allows it to function as a potent uncoupler of oxidative phosphorylation, collapsing the cell's ability to generate ATP. This dual assault on the cell's detoxification and energy-producing systems provides a powerful and multifaceted mechanism of cytotoxicity. A thorough understanding of these pathways is essential for its application as a tool in biochemical research and for assessing the toxicological risks of related compounds.

References

-

Queiroz, K. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Retrieved from [Link]

-

LibreTexts, C. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]

-

DeKort, M. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]

-

ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? Retrieved from [Link]

-

Wikipedia. (n.d.). Uncoupler. Retrieved from [Link]

-

Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Retrieved from [Link]

-

Terada, H. (n.d.). Uncouplers of oxidative phosphorylation. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Harrill, J. A., et al. (n.d.). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. National Center for Biotechnology Information. Retrieved from [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]

-

Thompson, J. G., et al. (n.d.). Effect of inhibitors and uncouplers of oxidative phosphorylation during compaction and blastulation of bovine embryos cultured in vitro. National Center for Biotechnology Information. Retrieved from [Link]

-

Gsrs. (n.d.). This compound. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of 2,4-Dinitrochlorobenzene? Retrieved from [Link]

-

ResearchGate. (2011). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. Retrieved from [Link]

-

Thompson, D. C., et al. (n.d.). Inhibition of glutathione S-transferase P1-1 in mouse lung epithelial cells by the tumor promoter 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-quinone methide): protein adducts investigated by electrospray mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

-

Edmondson, D. E., & Binda, C. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. Retrieved from [Link]

-

Shavell, V. I., et al. (n.d.). Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is 2,4-Dinitrochlorobenzene used for? Retrieved from [Link]

-

Spriggs, S., et al. (n.d.). Effect of Repeated Daily Dosing with 2,4-Dinitrochlorobenzene on Glutathione Biosynthesis and Nrf2 Activation in Reconstructed Human Epidermis. National Center for Biotechnology Information. Retrieved from [Link]

-

Medicosis Perfectionalis. (2024). Uncouplers of Oxidative Phosphorylation (ETC) - Mitochondrial Poisons (Toxins). YouTube. Retrieved from [Link]

-

Thatcher, R. J., et al. (n.d.). Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. National Center for Biotechnology Information. Retrieved from [Link]

-

Elabscience. (n.d.). Glutathione-S-Transferase (GST) Activity Assay Kit (DTNB Method) (E-BC-K800-M). Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Retrieved from [Link]

-

Liu, B., et al. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Y., et al. (2022). Carcinogenic Risk of 2,6-Di-tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C10H11ClN2O4 | CID 75176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]

- 4. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Repeated Daily Dosing with 2,4-Dinitrochlorobenzene on Glutathione Biosynthesis and Nrf2 Activation in Reconstructed Human Epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Nomenclature: A Technical Guide to 4-tert-Butyl-2,6-dinitrochlorobenzene and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chemical synthesis and drug discovery, precise communication is paramount. The unambiguous identification of chemical entities is the foundation upon which reproducible and reliable scientific endeavors are built. This guide provides an in-depth exploration of 4-tert-Butyl-2,6-dinitrochlorobenzene, a versatile reagent in organic synthesis. Beyond its primary designation, a plethora of synonyms and identifiers are used in chemical literature, databases, and commercial catalogs. A thorough understanding of this nomenclature is essential for researchers to effectively search for, procure, and utilize this compound in their work. This document serves as a comprehensive reference for the various names, properties, and applications of this compound, with a focus on its role as a key building block in the synthesis of more complex molecules.

Unraveling the Identity: Synonyms and Chemical Identifiers

The compound this compound is known by a variety of names in scientific literature and chemical databases. This diversity in nomenclature can sometimes pose a challenge for researchers. A comprehensive understanding of these synonyms is crucial for efficient literature searches and accurate identification of the compound.

The systematic IUPAC name for this compound is 5-tert-butyl-2-chloro-1,3-dinitrobenzene [1]. However, the name this compound is more commonly used in practice. The structural isomers, such as 1-Chloro-2,4-dinitrobenzene, are distinct chemical entities with their own unique properties and applications[2][3].

Below is a table summarizing the key identifiers for this compound:

| Identifier Type | Value | Source |

| IUPAC Name | 5-tert-butyl-2-chloro-1,3-dinitrobenzene | [1] |

| CAS Number | 2213-81-2 | [1][4] |

| Molecular Formula | C10H11ClN2O4 | [1] |

| Molecular Weight | 258.66 g/mol | [1] |

| EC Number | 218-672-0 | [1][4] |

| PubChem CID | 75176 | [1] |

| UNII | QE3CA59X6A | [1][4] |

A non-exhaustive list of depositor-supplied synonyms found in the PubChem database includes:

The presence of the bulky tert-butyl group and the two electron-withdrawing nitro groups significantly influences the reactivity of the chloro-substituent, making this compound a valuable tool in synthetic organic chemistry.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety hazards is a prerequisite for the handling and use of any chemical reagent.

Table of Physicochemical Properties:

| Property | Value |

| Appearance | Solid |

| Molecular Weight | 258.66 g/mol [1] |

| XLogP3 | 3.3[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 1[1] |

| Topological Polar Surface Area | 91.6 Ų[1] |

Safety and Handling:

While specific hazard classifications for this compound are not consistently reported, the closely related compound 2,4-Dinitrochlorobenzene (DNCB) is known to be a potent contact allergen and skin irritant. It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, it is imperative to consult the latest Safety Data Sheet (SDS) provided by the supplier.

Core Application: A Versatile Building Block in Nucleophilic Aromatic Substitution

The primary utility of this compound in organic synthesis stems from its susceptibility to nucleophilic aromatic substitution (SNA_r) reactions. The two nitro groups, positioned ortho and para to the chlorine atom, are strongly electron-withdrawing. This electronic arrangement activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of the chloride leaving group.

This reactivity makes this compound a valuable precursor for the synthesis of a wide range of substituted aromatic compounds, which are often key intermediates in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Diagram of Nucleophilic Aromatic Substitution (SNA_r) Mechanism:

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of a Substituted Aniline Derivative

The following protocol is a representative example of a nucleophilic aromatic substitution reaction using a dinitrochlorobenzene derivative. This specific procedure is adapted from established methods for the synthesis of substituted anilines and serves as a practical guide for researchers.

Objective: To synthesize N-benzyl-4-tert-butyl-2,6-dinitroaniline from this compound and benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Ethanol (anhydrous)

-

Triethylamine

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous ethanol (20 mL).

-

Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq) followed by triethylamine (1.2 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a solution of the reaction mixture and spot it on a TLC plate alongside the starting material. A suitable eluent system (e.g., hexane:ethyl acetate) should be used to achieve good separation. The reaction is considered complete when the starting material spot is no longer visible.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: The purified product should be characterized by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common solvent for this type of reaction as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.

-

Base: Triethylamine is used to scavenge the hydrochloric acid produced during the reaction, driving the equilibrium towards the product.

-

Reflux: Heating the reaction to reflux increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

Diagram of the Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of a substituted aniline.

Conclusion

This compound, along with its various synonyms, is a valuable and versatile reagent in the field of organic synthesis. Its activated aromatic system allows for facile nucleophilic aromatic substitution, providing a gateway to a wide array of functionalized molecules. A comprehensive understanding of its nomenclature, properties, and safe handling is essential for any researcher intending to utilize this compound. The provided experimental protocol serves as a practical starting point for the synthesis of substituted anilines, a class of compounds with significant importance in medicinal chemistry and materials science. By leveraging the information presented in this guide, researchers can confidently and effectively incorporate this compound into their synthetic strategies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Drugfuture. This compound. FDA Global Substance Registration System. [Link]

-

Wikipedia. 2,4-Dinitrochlorobenzene. [Link]

-

PubChem. 1-Chloro-2,4-dinitrobenzene. National Center for Biotechnology Information. [Link]

Sources

Potential applications of 4-tert-Butyl-2,6-dinitrochlorobenzene in molecular biology.

An In-depth Technical Guide to the Potential Applications of 4-tert-Butyl-2,6-dinitrochlorobenzene in Molecular Biology

Authored by: A Senior Application Scientist

In the dynamic landscape of molecular biology, the development and application of novel chemical probes are paramount to unraveling the intricate mechanisms that govern cellular life. This guide introduces this compound, a molecule poised to be a versatile tool for researchers, scientists, and drug development professionals. While its direct applications in molecular biology are not yet extensively documented, its chemical architecture, characterized by an activated aromatic system, suggests a significant potential for protein modification and analysis. This document will provide a comprehensive overview of the theoretical framework and practical methodologies for leveraging this compound in three key areas: as a robust protein labeling agent, a specific cross-linker for studying protein-protein interactions, and a probe for investigating cellular transport and dynamics. By grounding our exploration in the established reactivity of analogous compounds, such as 2,4-dinitrochlorobenzene (DNCB), we will lay a foundation for the innovative application of this compound in advancing our understanding of complex biological systems.

The Chemical Rationale: A Nucleophilic Aromatic Substitution-Driven Reactivity

At the core of this compound's potential lies its susceptibility to nucleophilic aromatic substitution (SNAr). The benzene ring is rendered highly electron-deficient by the presence of two strongly electron-withdrawing nitro groups at the ortho and para positions relative to the chlorine atom. This electronic arrangement facilitates the attack of nucleophiles, leading to the displacement of the chloride leaving group.[1][2][3] In the context of molecular biology, the primary nucleophiles are the side chains of specific amino acid residues within proteins.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism.[3] The stability of this complex is enhanced by the electron-withdrawing nitro groups, making the reaction thermodynamically favorable.

Key Reactive Residues in Proteins:

-

Lysine: The primary amine (-NH2) of the lysine side chain is a potent nucleophile that can react with this compound to form a stable dinitrophenyl-lysine adduct.

-

Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and is expected to react readily with the compound.

-

Tyrosine: The hydroxyl group (-OH) of tyrosine, particularly in its deprotonated phenoxide form at higher pH, can also act as a nucleophile.

-

N-terminus: The alpha-amino group of the protein's N-terminus is another potential site for modification.

The presence of the tert-butyl group introduces a unique steric and electronic influence. While it may sterically hinder the approach of the nucleophile to a degree, it also provides a bulky, hydrophobic tag that can be advantageous for specific applications, such as altering the solubility of the labeled protein or providing a unique signature for detection.

Application I: A Versatile Covalent Labeling Agent for Proteins

The ability of this compound to form stable covalent bonds with proteins makes it a promising candidate for a labeling reagent.[4] Covalent labeling is a fundamental technique in molecular biology for tracking, identifying, and quantifying proteins.

Advantages as a Labeling Reagent:

-

Covalent and Stable Linkage: The resulting dinitrophenyl-amino acid bond is highly stable, allowing for robust downstream analysis under denaturing conditions.

-

Specificity: By controlling reaction conditions such as pH, a degree of specificity for different nucleophilic residues can be achieved. For instance, lower pH will favor reaction with the more nucleophilic thiol groups of cysteines, while higher pH will favor reaction with the primary amines of lysines.

-

UV-Visible Signature: The dinitrophenyl group imparts a characteristic UV-visible absorbance, allowing for spectrophotometric quantification of labeling efficiency.

-

Haptenic Nature: The dinitrophenyl moiety is a well-known hapten, meaning it can be recognized by specific antibodies.[4] This opens up the possibility of developing anti-dinitrophenyl antibodies for sensitive immunodetection of labeled proteins in techniques like Western blotting and ELISA.

Experimental Protocol: Covalent Labeling of a Purified Protein

This protocol outlines a general procedure for the covalent labeling of a purified protein with this compound.

Materials:

-

Purified protein solution (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4-8.5)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., 50 mM sodium bicarbonate, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis membrane (for removal of excess reagent)

Procedure:

-

Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Protein Preparation: Ensure the protein solution is in a buffer devoid of primary amines (e.g., Tris) that could compete with the labeling reaction. Exchange the buffer to the reaction buffer if necessary.

-

Labeling Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle stirring.

-

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes.

-

Purification: Remove the excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the labeled protein at the characteristic wavelength for the dinitrophenyl group and using the Beer-Lambert law.

-

Confirm labeling by SDS-PAGE analysis, looking for a shift in the molecular weight of the labeled protein.

-

Verify labeling and identify modified residues using mass spectrometry.

-

Application II: Probing Protein-Protein Interactions via Chemical Cross-Linking

While this compound is a monofunctional reagent, its derivatives can be synthesized to create bifunctional cross-linking agents. By incorporating a second reactive group, this molecule can be used to covalently link interacting proteins, providing valuable insights into protein complexes and their spatial arrangements.

A potential heterobifunctional cross-linker could be synthesized by modifying one of the nitro groups into a different reactive moiety, or by linking two this compound molecules with a spacer arm. For the purpose of this guide, we will theorize a homobifunctional cross-linker created by linking two molecules.

Workflow for Cross-Linking Studies

Rationale for Cross-Linking Application:

The dinitrochlorobenzene moiety provides a robust anchor to one protein, while the second reactive group on the cross-linker covalently binds to a nearby interacting protein. The length of the spacer arm between the two reactive groups defines the distance constraints for the cross-link, providing structural information about the protein complex.

Application III: A Potential Probe for Cellular Transport and Intracellular Labeling

The ability of small, relatively hydrophobic molecules to cross cell membranes is a key property for intracellular probes. Studies on the related compound DNCB have shown that it can penetrate the skin and interact with intracellular components, including proteins and glutathione.[5][6] This suggests that this compound may also possess the ability to enter cells.

Investigating Cellular Uptake and Intracellular Targets:

Once inside the cell, this compound can covalently label intracellular proteins. The identification of these labeled proteins can provide a snapshot of the proteome that is accessible to the compound and may reveal novel drug targets or proteins involved in specific cellular pathways.

Experimental Protocol: In-Cell Protein Labeling

Materials:

-

Cultured cells

-

Cell culture medium

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Anti-dinitrophenyl antibody (for immunodetection)

-

Mass spectrometry facility for proteomic analysis

Procedure:

-

Cell Treatment:

-

Plate cells and grow to the desired confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for a defined period (e.g., 1-4 hours). Include a vehicle control (DMSO alone).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS to remove excess compound.

-

Lyse the cells using a suitable lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Analysis:

-

Quantify the protein concentration of the lysate.

-

Separate the proteins by SDS-PAGE.

-

Immunodetection: Transfer the proteins to a membrane and perform a Western blot using an anti-dinitrophenyl antibody to visualize labeled proteins.

-

Proteomic Identification: For a global analysis, subject the lysate to proteomic sample preparation (e.g., in-gel digestion or solution digestion) followed by LC-MS/MS to identify the labeled proteins and the specific sites of modification.

-

Data Summary and Considerations

| Parameter | Description |

| Reactive Groups | Primary amines (Lysine, N-terminus), Thiols (Cysteine), Hydroxyls (Tyrosine) |

| Reaction pH | pH 7.5-9.0 for primary amines; pH 6.5-7.5 for thiols |

| Solvent | Aprotic polar solvents like DMF or DMSO for stock solutions |

| Detection Methods | UV-Vis Spectroscopy, Anti-DNP Antibody (Western Blot, ELISA), Mass Spectrometry |

| Key Advantages | Stable covalent bond, haptenic tag for immunodetection, potential for cell permeability |

| Potential Limitations | Steric hindrance from the tert-butyl group may affect reactivity; potential for off-target reactions |

Conclusion and Future Directions

This compound presents a compelling, albeit underexplored, opportunity for the development of novel chemical tools in molecular biology. Its reactivity, based on the well-established principles of nucleophilic aromatic substitution, makes it a strong candidate for a versatile protein modification reagent. The protocols and theoretical frameworks presented in this guide provide a solid foundation for researchers to begin exploring its potential applications.

Future work should focus on the empirical validation of these proposed applications. This includes a detailed characterization of its reactivity with different amino acid residues, the synthesis and evaluation of bifunctional cross-linking derivatives, and a thorough investigation of its cell permeability and cytotoxicity. The insights gained from such studies will undoubtedly pave the way for the integration of this compound and its derivatives into the standard toolkit of molecular biologists, enabling new avenues of research into the complex machinery of life.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of 2 ,4-Dinitrochlorobenzene? Retrieved from [Link]

-

Synthesis and Bioevaluation of 4-[(2/4-Chloro-/2, 3-Dichloro-/2/4-Bromo-/2, 4-Dinitro-/4-Nitrophenyl) Anilinomethyl]-6-T-Butyl-2h-1-Benzopyran-2-Ones. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

Carr, M. M., et al. (1976). Early cellular reactions induced by dinitrochlorobenzene in sensitized human skin. British Journal of Dermatology, 95(3), 279-286. Retrieved from [Link]

-

Hotchkiss, S. A., et al. (2000). Percutaneous absorption and metabolism of dinitrochlorobenzene in vitro. Archives of Toxicology, 74(8), 455-462. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is 2 ,4-Dinitrochlorobenzene used for? Retrieved from [Link]

-

StudyMode. (n.d.). Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze. Retrieved from [Link]

-

Abo-Elmagd, M., et al. (2019). Correlating the structure and reactivity of a contact allergen, DNCB, and its analogs to sensitization potential. Scientific Reports, 9(1), 7233. Retrieved from [Link]

Sources

- 1. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]

- 2. Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze | Studymode [studymode.com]

- 3. Correlating the structure and reactivity of a contact allergen, DNCB, and its analogs to sensitization potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is 2 ,4-Dinitrochlorobenzene used for? [synapse.patsnap.com]

- 5. Early cellular reactions induced by dinitrochlorobenzene in sensitized human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Percutaneous absorption and metabolism of dinitrochlorobenzene in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-tert-Butyl-2,6-dinitrochlorobenzene

Foreword: Navigating the Thermal Landscape of a Complex Nitroaromatic

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's thermal stability is not merely an academic exercise; it is a cornerstone of safe handling, process optimization, and predicting long-term viability. 4-tert-Butyl-2,6-dinitrochlorobenzene, a substituted nitroaromatic compound, presents a unique thermal profile due to the interplay of its functional groups. The electron-withdrawing nitro groups render the molecule energetic, while the bulky tert-butyl group can impart kinetic stability. This guide provides a deep dive into the methodologies for assessing the thermal stability of this compound, proposes a scientifically grounded degradation pathway, and offers insights into the interpretation of thermal analysis data. While specific experimental data for this exact molecule is not extensively published, this document synthesizes knowledge from structurally related compounds and foundational principles of thermal analysis to provide a robust predictive framework.

The Physicochemical Context: Understanding the Molecule

Before delving into its thermal behavior, it is crucial to understand the structural attributes of this compound that dictate its stability. The presence of two nitro groups on the benzene ring significantly influences its chemical and thermal properties, making it an energetic material.[1] The chlorine atom and the tert-butyl group further modify the electron distribution and steric hindrance around the aromatic ring.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₀H₁₁ClN₂O₄ | [2] |

| Molecular Weight | 258.66 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |

| Key Structural Features | Dinitro-substituted aromatic ring, tert-butyl group, chlorine substituent | [2] |

A Multi-faceted Approach to Thermal Stability Assessment: The Experimental Workflow

A thorough evaluation of thermal stability requires a suite of analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive picture of the material's behavior under thermal stress.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to Amino Acid Analysis Using 4-tert-Butyl-2,6-dinitrochlorobenzene as a Pre-column Derivatizing Agent

Introduction